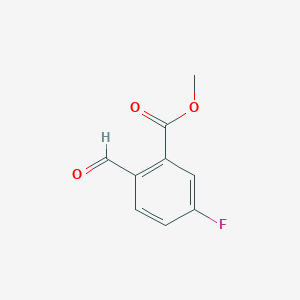

![molecular formula C9H10BNO3 B2943828 [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid CAS No. 2377608-80-3](/img/structure/B2943828.png)

[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

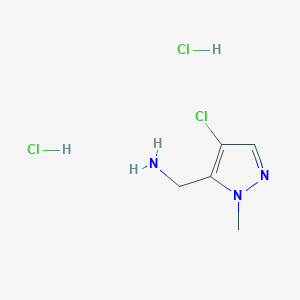

“[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid” is a chemical compound with the molecular formula C9H10BNO3 . It has a molecular weight of 190.99 .

Synthesis Analysis

The synthesis of boronic acids, such as “[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for “[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid” is 1S/C9H10BNO3/c1-14-9-6-8 (10 (12)13)3-2-7 (9)4-5-11/h2-3,6,12-13H,4H2,1H3 . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis

“[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid” has a density of 1.3±0.1 g/cm3 . Its boiling point is 417.6±55.0 °C at 760 mmHg . The compound has a molar refractivity of 44.2±0.4 cm3 .Applications De Recherche Scientifique

I have conducted multiple searches to find specific scientific research applications of “[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid”, but unfortunately, the available information does not provide detailed applications for this compound. The search results primarily offer product and supplier information .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming carbon-carbon bonds with electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction occurs under mild and functional group tolerant conditions, making it a widely applied method for carbon-carbon bond formation .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which it participates can be used to synthesize a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, potentially influencing cellular processes depending on the specific compounds formed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates typically require a base and a palladium catalyst . The choice of these reaction components, as well as reaction conditions such as temperature and solvent, can significantly impact the reaction’s efficiency and the stability of the boronic acid .

Safety and Hazards

Orientations Futures

Boronic acids, including “[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid”, have found wide application in various areas of research . Their unique physicochemical and electronic characteristics make them useful in diverse applications, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Propriétés

IUPAC Name |

[4-(cyanomethyl)-3-methoxyphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,6,12-13H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTCEFSOCGCUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC#N)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

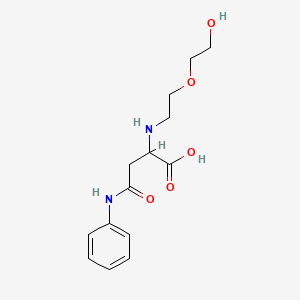

![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)

![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)

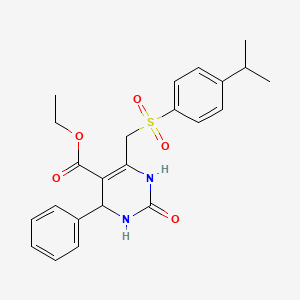

![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)

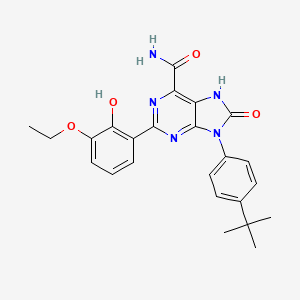

![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)